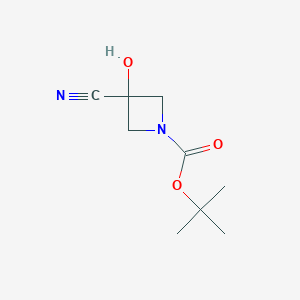

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Compound 15) is a protected azetidine derivative featuring a four-membered saturated ring with a tert-butoxycarbonyl (Boc) group at the 1-position and both cyano (-CN) and hydroxyl (-OH) substituents at the 3-position. This compound is synthesized as part of research into γ-aminobutyric acid transporter 3 (hGAT3) inhibitors, where its stereochemical and functional group diversity plays a critical role in modulating biological activity .

Properties

IUPAC Name |

tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZOARFGLMZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate primarily proceeds via functionalization of tert-butyl azetidine-1-carboxylate derivatives, involving cyanomethylation and hydroxylation steps under controlled low-temperature conditions.

Detailed Preparation Methodology

Stepwise Synthesis (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of tert-butyl 3-cyanoazetidine-1-carboxylate | Starting from tert-butyl azetidine-1-carboxylate, cyanomethylation is performed using cyanomethylating agents under basic conditions. |

| 2 | Lithiation with n-butyllithium and diisopropylamine in tetrahydrofuran (THF)/hexane at -78°C for 1 hour | The substrate is treated with a strong base mixture to generate a reactive anion intermediate at low temperature, preventing side reactions. |

| 3 | Addition of 1H-benzotriazol-1-yl-methanol in THF/hexane at -78°C for 3 hours | This step introduces the hydroxymethyl group via nucleophilic substitution facilitated by benzotriazole activation. |

| 4 | Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over MgSO4, and concentration under reduced pressure | Workup to isolate the crude product. |

| 5 | Purification by silica gel column chromatography using a hexane:ethyl acetate gradient (100:0 to 50:50) | Final purification step to obtain this compound as a white solid. |

This method is adapted from a detailed patent procedure by Astellas Pharma Inc. (EP2354134, 2011) and has been validated in research contexts.

Reaction Conditions and Optimization

- Temperature Control: The lithiation and subsequent hydroxymethylation are conducted at -78°C to stabilize reactive intermediates and minimize side reactions.

- Solvent System: A mixture of tetrahydrofuran and hexane is used to balance solubility and reactivity.

- Base Selection: n-Butyllithium combined with diisopropylamine is employed to generate a strong, non-nucleophilic base environment suitable for selective deprotonation.

- Purification: Silica gel chromatography with a gradient elution system effectively separates the target compound from impurities.

Alternative Synthetic Approaches

Photoredox Catalysis Route

An advanced synthetic method involves visible-light photoredox catalysis using ruthenium or iridium complexes to facilitate cyanomethylation and hydroxylation under milder conditions. This method offers:

- Enhanced regioselectivity

- Potential for improved yields

- Use of milder reaction conditions and environmentally benign solvents

Optimization parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., dichloromethane, acetonitrile), and light wavelength tuning.

Purification and Structural Confirmation

| Technique | Purpose | Details |

|---|---|---|

| Silica Gel Column Chromatography | Purification | Gradient elution with hexane and ethyl acetate to isolate pure compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Identification of azetidine ring protons, tert-butyl group (triplet near 1.4 ppm), hydroxy group (broad singlet 2–4 ppm), and cyanomethyl substituents. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Confirms molecular ion peak consistent with C10H16N2O3 (212.25 g/mol). |

| Thin Layer Chromatography (TLC) | Reaction monitoring | UV detection to track reaction progress and purity. |

Research Findings and Yield Data

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Starting Material | tert-butyl 3-cyanoazetidine-1-carboxylate (5.0 g) | Reacted under lithiation and hydroxymethylation conditions |

| Reaction Time | 1 hour lithiation + 3 hours hydroxymethylation | Complete conversion to intermediate and product |

| Yield | 5.68 g of purified product | High yield, white solid obtained after chromatography |

| Purity | >95% (by NMR and TLC) | Suitable for further applications |

These data are consistent with reported synthesis protocols and demonstrate reproducibility and efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Hydroxymethylation | n-Butyllithium, diisopropylamine, 1H-benzotriazol-1-yl-methanol | -78°C, THF/hexane solvent | High selectivity, well-established | Requires low temperature, moisture sensitive |

| Photoredox Catalysis | Ru/Ir photoredox catalyst, cyanomethylating agents | Room temperature, visible light, mild solvents | Environmentally friendly, mild conditions | Catalyst cost, optimization needed |

| Industrial Batch Synthesis | Similar to lab-scale but scaled up | Controlled batch reactors, optimized for cost | Scalable, efficient | Requires process safety measures |

Additional Notes

- The compound's cyanomethyl and hydroxy substituents enable further functionalization, making it valuable as a synthetic intermediate.

- Maintaining low temperature during lithiation is critical to prevent racemization or side reactions.

- The use of benzotriazole derivatives facilitates selective hydroxymethylation.

- Photoredox catalysis represents a promising future direction for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Tert-butyl 3-cyano-3-oxoazetidine-1-carboxylate.

Reduction: Tert-butyl 3-amino-3-hydroxyazetidine-1-carboxylate.

Substitution: Tert-butyl 3-cyano-3-alkoxyazetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Analogs

(a) Tert-Butyl 3-Cyano-3-Methylazetidine-1-Carboxylate (Compound 26 )

- Substituents : Methyl (-CH₃) replaces the hydroxyl group at C3.

- Synthesis : Generated via alkylation of the parent azetidine (Compound 22 ) using LiHMDS and methyl iodide .

- Reduced hydrogen-bonding capacity due to the absence of -OH.

(b) Tert-Butyl 3-Cyano-3-[(Trifluoromethyl)thio]Azetidine-1-Carboxylate (Compound 33 )

- Substituents : Trifluoromethylthio (-SCF₃) replaces -OH.

- Synthesis : Derived from nucleophilic substitution reactions involving Compound 22 and trifluoromethylthiolating agents .

- Key Differences :

- The electron-withdrawing -SCF₃ group enhances electrophilicity at C3, enabling unique reactivity in cross-coupling reactions.

- Increased lipophilicity compared to Compound 15 .

(c) Tert-Butyl 3-Amino-3-(Hydroxymethyl)Azetidine-1-Carboxylate

- Substituents: Amino (-NH₂) and hydroxymethyl (-CH₂OH) groups at C3.

- Key Differences: The amino group introduces basicity, altering pH-dependent solubility. Hydroxymethyl provides an additional site for functionalization (e.g., oxidation to carboxylic acid) .

Pyrrolidine-Based Analog

(rac)-Tert-Butyl 3-Cyano-3-Hydroxypyrrolidine-1-Carboxylate (Compound (rac)-16 )

- Core Structure : Five-membered pyrrolidine ring instead of azetidine.

- Increased molecular weight: Pyrrolidine analogs (e.g., C₁₀H₁₆N₂O₃) are ~14 g/mol heavier than azetidine counterparts (e.g., C₉H₁₄N₂O₃ for Compound 15) .

Comparative Data Table

| Compound | Core Ring | C3 Substituents | Molecular Formula | Key Applications/Reactivity |

|---|---|---|---|---|

| 15 (Azetidine) | Azetidine | -CN, -OH | C₉H₁₄N₂O₃ | hGAT3 inhibition; hydrogen bonding |

| 26 (Azetidine) | Azetidine | -CN, -CH₃ | C₁₀H₁₆N₂O₂ | Lipophilic intermediates |

| 33 (Azetidine) | Azetidine | -CN, -SCF₃ | C₁₀H₁₃F₃N₂O₂S | Electrophilic cross-coupling |

| (rac)-16 (Pyrrolidine) | Pyrrolidine | -CN, -OH | C₁₀H₁₆N₂O₃ | Conformational flexibility studies |

Biological Activity

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (CAS No. 1493737-08-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- Key Functional Groups : Tert-butyl group, cyano group, hydroxy group, and carboxylate moiety attached to an azetidine ring.

The presence of both hydroxy and cyano groups contributes to the compound's reactivity and potential interactions with biological targets. The azetidine ring structure may also influence its pharmacokinetic properties.

Mechanisms of Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, some derivatives act as inhibitors for acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Cellular Uptake and Metabolism : The compound's structural features may facilitate cellular uptake, allowing it to exert effects on metabolic processes within cells.

- Interaction with Receptors : Compounds with similar structures have been investigated for their interactions with various receptors, indicating that this compound may also interact with specific biological receptors.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound may have applications in several therapeutic areas:

- Metabolic Disorders : As a potential ACC inhibitor, it could be explored for treating obesity and dyslipidemia by modulating lipid metabolism .

- Antimicrobial Activity : Compounds with similar functional groups have demonstrated antimicrobial properties; thus, this compound may warrant investigation as a novel antimicrobial agent.

- Cancer Research : The inhibition of specific metabolic pathways could also be relevant in cancer therapy, where altered metabolism is a hallmark of tumor cells.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, and what key reaction conditions should be considered?

Methodological Answer: The synthesis typically involves multi-step strategies, leveraging azetidine ring formation followed by functionalization. A plausible route includes:

Azetidine Core Construction : Cyclocondensation of amines with electrophilic reagents (e.g., epoxides or halides) under basic conditions.

Functionalization : Introduction of the cyano group via nucleophilic substitution (e.g., using cyanide sources like KCN or TMSCN) and hydroxylation via oxidation or hydrolysis.

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Azetidine Formation | NH₃, CH₂O, HCl (Mannich reaction) | Ring closure |

| Cyanation | KCN, DMF, 60°C | Introduce -CN group |

| Hydroxylation | H₂O₂, AcOH | Oxidize to -OH |

| Boc Protection | Boc₂O, DMAP, THF | Protect amine |

Reference: Similar pathways for tert-butyl-protected azetidines are described in PubChem data .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure and purity of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- IR : Strong absorbance for C≡N (~2250 cm⁻¹) and O-H (~3200–3500 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₁₀H₁₆N₂O₃ (calc. 212.12) with fragmentation patterns for Boc loss (-56 Da).

Reference: Spectral interpretation aligns with protocols for structurally similar tert-butyl azetidines .

Advanced Research Questions

Q. What strategies can be employed to optimize the stereochemical outcome during the synthesis of this compound, particularly regarding the adjacent cyano and hydroxyl groups?

Methodological Answer :

- Stereocontrol via Reaction Solvent/Temperature : Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C) favor kinetic control, reducing epimerization .

- Chiral Catalysis : Use of asymmetric catalysts (e.g., Cinchona alkaloids) during cyanation or hydroxylation steps to induce enantioselectivity.

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL refinement) confirms stereochemistry .

Data Discrepancy Example :

If NMR suggests a 1:1 diastereomer ratio but HPLC shows 3:1, re-evaluate reaction quenching speed or workup pH to minimize racemization.

Reference: SHELX-based crystallography is critical for resolving stereochemical ambiguities .

Q. How should researchers address discrepancies in crystallographic data versus computational modeling results when determining the molecular conformation of this compound?

Methodological Answer :

Check Data Quality : Ensure high-resolution crystallographic data (≤1.0 Å) and refine using SHELXL .

Modeling Parameters : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental torsion angles.

Twinning/Disorder Analysis : Use PLATON to detect twinning; partial occupancy modeling may resolve mismatches.

Q. Example Workflow :

| Step | Tool/Parameter | Action |

|---|---|---|

| Data Collection | Bruker D8 Venture | Collect high-resolution data |

| Refinement | SHELXL-2019 | Refine with anisotropic displacement parameters |

| Validation | Mercury 4.0 | Overlay computational and experimental structures |

Reference: SHELX refinement protocols are standard for resolving crystallographic conflicts .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation :

- Cyanide Exposure : Use fume hoods and HCN detectors; avoid acidic conditions that liberate HCN.

- Skin Contact : Wear nitrile gloves; neutralize spills with 10% NaHCO₃.

- First Aid : Immediate rinsing with water for eye/skin contact; administer 100% O₂ if inhaled .

Reference: Safety protocols align with SDS data for structurally related tert-butyl azetidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.